molecular formula C28H32O16 B009759 Rhamnetin-3-O-neohesperidoside CAS No. 101330-77-2

Rhamnetin-3-O-neohesperidoside

Cat. No. B009759
M. Wt: 624.5 g/mol
InChI Key: BDQAVVLZKLFTIK-KCYUVNIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhamnetin-3-O-neohesperidoside is a flavonoid compound that is found in the leaves of the Rhamnus davurica plant. It has gained attention in recent years due to its potential health benefits, including its anti-inflammatory and antioxidant properties.

Scientific Research Applications

Identification in Various Plant Sources

Rhamnetin-3-O-neohesperidoside has been identified in various plant sources, exhibiting significant biological properties. Walter & Séquin (1990) isolated it from Boscia salicifolia leaves, highlighting its presence in this plant species (Walter & Séquin, 1990). Additionally, Vidal-Ollivier et al. (1989) found it in Calendula officinalis flowers, contributing to the phytochemical complexity of this medicinal plant (Vidal-Ollivier et al., 1989).

Metabolic Profiling and Human Intestinal Flora Interaction

Du et al. (2017) investigated the metabolic profile of isorhamnetin-3-O-neohesperidoside when interacting with human intestinal flora, revealing its potential influence on the efficacy of traditional herbal medicines (Du et al., 2017).

Antimelanoma Activity

Chatti et al. (2021) explored the antimelanoma effect of Rhamnus alaternus extracts, which contain rhamnetin-3-O-neohesperidoside, demonstrating its potential in alternative cancer treatments (Chatti et al., 2021).

Quality Assessment in Traditional Chinese Medicine

Han et al. (2012) developed a method for assessing the quality of Pollen Typhae, which includes rhamnetin-3-O-neohesperidoside, by high-performance capillary electrophoresis, contributing to the standardization of traditional Chinese medicine (Han et al., 2012).

Pharmacokinetic Studies

Liu et al. (2013) established a method for determining isorhamnetin-3-O-neohesperidoside in rat plasma, facilitating pharmacokinetic studies and deeper understanding of its behavior in biological systems (Liu et al., 2013).

Protective Effects Against Oxidative Damage

Bouhlel et al. (2010) demonstrated that isorhamnetin 3-O-neohesperidoside from Acacia salicina exhibits antioxidant activity and protective effects against oxidative stress, suggesting its therapeutic potential (Bouhlel et al., 2010).

Anti-inflammatory and Binding Mechanism Studies

Jnawali et al. (2014) explored rhamnetin's anti-inflammatory activity and its binding mechanism to key proteins involved in inflammation, providing insights into its therapeutic applications (Jnawali et al., 2014).

properties

CAS RN

101330-77-2

Product Name

Rhamnetin-3-O-neohesperidoside

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1

InChI Key

BDQAVVLZKLFTIK-KCYUVNIVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O

Other CAS RN

101330-77-2

synonyms

hamnetin-3-O-neohesperidoside
rhamnetin-O(3)-neohesperidoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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